4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole have been studied extensively. The compound has been found to exhibit cytotoxic effects on cancer cells, antifungal activity against various fungal strains, and antimicrobial activity against a wide range of microorganisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is its broad-spectrum antimicrobial and antifungal activity. This makes it a potential candidate for the development of new antimicrobial and antifungal agents. However, the compound has some limitations, including its cytotoxicity and potential toxicity to non-target organisms.
Future Directions
There are several future directions for research on 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole. One area of research is the development of new antimicrobial and antifungal agents based on the structure of the compound. Another area of research is the investigation of the compound's potential as a pesticide and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity to non-target organisms.
Conclusion:
In conclusion, 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that has potential applications in various fields. Its antimicrobial, antifungal, and anticancer activities make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity to non-target organisms.
Synthesis Methods
The synthesis of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole involves the reaction between 4-allyl-3-methylthio-5-nitro-1,2,4-triazole and 3-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of 4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole.
Scientific Research Applications
4-allyl-3-(methylthio)-5-(3-nitrophenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential as a pesticide and herbicide.
properties
IUPAC Name |
3-methylsulfanyl-5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-3-7-15-11(13-14-12(15)19-2)9-5-4-6-10(8-9)16(17)18/h3-6,8H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBHPWLXQBSOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.